molecular formula C23H18N2O2S B11678866 (2E,5E)-5-[3-(benzyloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5E)-5-[3-(benzyloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B11678866
M. Wt: 386.5 g/mol
InChI Key: GOVLMAITRUNKFF-RCCKNPSSSA-N
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Description

(2E,5E)-5-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a benzyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-5-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 3-(benzyloxy)benzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-5-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

(2E,5E)-5-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in drug development.

Mechanism of Action

The mechanism of action of (2E,5E)-5-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[3-(benzyloxy)phenyl]-1-(4’-chlorophenyl)-2-propen-1-one
  • (2E)-3-[3-(benzyloxy)phenyl]acrylic acid

Uniqueness

(2E,5E)-5-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is unique due to its thiazolidinone ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader range of reactivity and potential therapeutic applications.

Properties

Molecular Formula

C23H18N2O2S

Molecular Weight

386.5 g/mol

IUPAC Name

(5E)-2-phenylimino-5-[(3-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H18N2O2S/c26-22-21(28-23(25-22)24-19-11-5-2-6-12-19)15-18-10-7-13-20(14-18)27-16-17-8-3-1-4-9-17/h1-15H,16H2,(H,24,25,26)/b21-15+

InChI Key

GOVLMAITRUNKFF-RCCKNPSSSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C/3\C(=O)NC(=NC4=CC=CC=C4)S3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C3C(=O)NC(=NC4=CC=CC=C4)S3

Origin of Product

United States

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